N-(Methoxycarbonyl)-D-tert-leucine
Description
Significance of Chiral Amino Acid Derivatives in Modern Organic Synthesis
Chiral amino acid derivatives are fundamental building blocks in modern organic synthesis, primarily due to their inherent chirality and bifunctional nature. nih.govfrontiersin.orgnih.gov The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. acs.orgnumberanalytics.com Amino acids, being readily available from natural sources in enantiomerically pure forms, provide a convenient and cost-effective entry point to the chiral pool.
These derivatives serve multiple roles in asymmetric synthesis. They can be incorporated directly into the target molecule, imparting their chirality to the final product. Furthermore, they are widely used as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. numberanalytics.comtcichemicals.comwikipedia.org The development of novel chiral amino acid derivatives continues to expand the toolkit of synthetic chemists, enabling the construction of increasingly complex and biologically active molecules. nih.govrsc.org
Role of the tert-Leucine Scaffold in Stereoselective Chemical Transformations
The tert-leucine scaffold, characterized by its sterically demanding tert-butyl group adjacent to the stereocenter, plays a crucial role in directing the stereochemical course of chemical reactions. This bulky group effectively shields one face of the molecule, forcing incoming reagents to approach from the less hindered side. This high degree of facial discrimination is instrumental in achieving high levels of diastereoselectivity in a variety of chemical transformations.
The steric hindrance provided by the tert-butyl group can influence the conformation of reactive intermediates, such as enolates, leading to predictable and controllable stereochemical outcomes in reactions like alkylations and aldol (B89426) additions. nih.gov This makes tert-leucine and its derivatives, including N-(Methoxycarbonyl)-D-tert-leucine, highly valuable in the synthesis of unnatural amino acids and other complex chiral molecules where precise control over stereochemistry is essential. nih.govthieme-connect.de
Overview of N-Protected Amino Acids as Synthetic Intermediates
The protection of the amino group in amino acids is a fundamental strategy in peptide synthesis and the chemical manipulation of these molecules. The N-protected form prevents unwanted side reactions at the nitrogen atom, such as acylation or polymerization, allowing for selective transformations at the carboxylic acid or the side chain.
The methoxycarbonyl (Moc) group in this compound is one such protecting group. It offers a balance of stability under a range of reaction conditions and can be removed when necessary. N-protected amino acids, including Moc-D-tert-leucine, are crucial intermediates in the synthesis of peptides, peptidomimetics, and other complex organic molecules. nih.govchemicalbook.com They serve as key building blocks that can be coupled with other amino acids or elaborated into more complex structures. For instance, N-(Methoxycarbonyl)-L-tert-leucine is a vital intermediate in the synthesis of the HIV protease inhibitor atazanavir. chemicalbook.cominnospk.com The ability to introduce and remove these protecting groups selectively is a cornerstone of modern synthetic organic chemistry.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | Not explicitly found for D-enantiomer, L-enantiomer is 162537-11-3 | chemicalbook.com |
| Molecular Formula | C8H15NO4 | chemicalbook.com |
| Molecular Weight | 189.21 g/mol | chemicalbook.com |
| Appearance | White to off-white powder (for L-enantiomer) | chemicalbook.com |
| Melting Point | 109 °C (for L-enantiomer) | innospk.com |
| Boiling Point | 320.9 °C (Predicted, for L-enantiomer) | chemicalbook.com |
| Density | 1.126 g/cm³ (Predicted, for L-enantiomer) | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRXAIYBULIEI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Analysis in N Methoxycarbonyl D Tert Leucine Systems
Strategies for Maintaining and Enhancing Enantiomeric Purity
The synthesis and subsequent handling of N-(Methoxycarbonyl)-D-tert-leucine demand rigorous control over reaction conditions to prevent epimerization, a process where the stereocenter inverts, leading to the formation of the undesired L-enantiomer. The primary strategy for maintaining enantiomeric purity begins with the selection of a high-purity starting material, D-tert-leucine.
One common method for the preparation of N-(Methoxycarbonyl)-L-tert-leucine, the enantiomer of the subject compound, involves the reaction of L-tert-leucine with a methoxycarbonylating agent. A key aspect of this synthesis is the careful control of pH and temperature to minimize the risk of racemization. For instance, a patented method for producing N-methoxycarbonyl-L-tert-leucine with high purity involves forming diastereomeric amine salts, which are then separated to isolate the desired enantiomer before acidification to yield the final product. google.com This approach of diastereomeric resolution is a powerful technique for enhancing enantiomeric purity.
In peptide synthesis, where N-protected amino acids are fundamental building blocks, epimerization is a well-known side reaction. thermofisher.com The use of specific coupling reagents and reaction conditions that minimize the formation of oxazolone (B7731731) intermediates is crucial. For this compound, this translates to employing coupling agents known for their low racemization potential and maintaining a non-basic environment where possible. Organocatalytic methods have also emerged as effective strategies for the epimerization-free preparation of dual-protected amino acid derivatives. thermofisher.com
The table below summarizes key considerations for maintaining the enantiomeric purity of this compound during its synthesis and handling.
| Strategy | Key Parameters | Rationale |
| Starting Material Selection | High enantiomeric excess of D-tert-leucine | The final product's enantiomeric purity is directly dependent on the starting material. |
| Reaction Condition Control | Low temperature, precise pH control | Minimizes the rate of epimerization, which is often base-catalyzed. |
| Diastereomeric Resolution | Use of a chiral resolving agent | Forms diastereomers that can be separated by physical means like crystallization. |
| Choice of Coupling Reagents | Use of low-racemization coupling agents (e.g., HATU, HOBt) | Prevents the formation of reactive intermediates that can lead to racemization. |
| Solvent Selection | Aprotic solvents of appropriate polarity | Can influence the reaction pathway and suppress side reactions that cause epimerization. |
Stereochemical Integrity in Radical Reactions of N-Protected Amino Acids
The stereochemical outcome of radical reactions at the α-carbon of amino acids is a significant concern, as the planar nature of radical intermediates can lead to a loss of stereochemical information. acs.org While radical reactions offer unique pathways for C-H functionalization, maintaining the stereochemical integrity of N-protected amino acids like this compound is a considerable challenge. rsc.org
Generally, radical reactions are not considered stereoselective. acs.org The abstraction of a hydrogen atom from the α-carbon of an N-protected amino acid generates a planar radical intermediate. The subsequent reaction of this intermediate can occur from either face with equal probability, leading to a racemic or epimerized product. Research has shown that the epimerization of tertiary carbon centers can occur via the reversible radical cleavage of C(sp³)–H bonds. nih.gov
However, recent advancements in catalysis have demonstrated the potential for controlling the stereochemistry of radical reactions. The use of chiral catalysts in conjunction with photoredox catalysis has enabled highly enantioselective additions of photogenerated α-amino radicals to Michael acceptors. nih.gov These dual-catalytic systems can create a chiral environment around the radical intermediate, influencing the direction of the incoming reactant and favoring the formation of one stereoisomer over the other.
For instance, a visible-light-mediated dual catalytic system involving a photosensitizer and a chiral phosphoric acid has been shown to facilitate the redox-neutral radical coupling of N-aryl glycines with ketones to produce chiral 1,2-amino tertiary alcohols with high enantioselectivity. rsc.org The chiral catalyst forms a hydrogen-bonded, neutral radical intermediate, which is key to controlling the stereochemistry. While not specifically demonstrated on this compound, these findings suggest that with the appropriate catalytic system, it may be possible to perform radical functionalizations on this molecule while preserving or controlling its stereochemistry.
The following table outlines the general stereochemical outcomes of radical reactions on N-protected amino acids and emerging strategies for control.
| Reaction Type | General Stereochemical Outcome | Modern Control Strategies |
| Uncatalyzed Radical Reaction | Racemization/Epimerization | Not applicable |
| Catalytic Radical Reaction | Potential for high enantioselectivity | Dual catalysis (e.g., photoredox and chiral Lewis acid/Brønsted acid catalysis) |
Analytical Techniques for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) of this compound is essential for quality control and for understanding the stereochemical outcomes of reactions. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods.
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
For the direct analysis of tert-leucine and its derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective. acs.orgnih.gov These columns can separate the enantiomers of underivatized amino acids, taking advantage of the stereospecific interactions between the analyte and the chiral selector. nih.gov The mobile phase composition, including the type and concentration of the organic modifier, can be optimized to achieve baseline separation of the D- and L-enantiomers.
Indirect methods involve reacting this compound with a chiral derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol like N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys). nih.gov This reaction forms fluorescent diastereomeric isoindole derivatives that can be readily separated by reversed-phase HPLC and detected with high sensitivity. nih.gov This approach is particularly useful for quantifying trace amounts of one enantiomer in the presence of a large excess of the other.
The table below provides an overview of common analytical techniques for determining the enantiomeric excess of this compound.
| Analytical Technique | Principle | Key Features |
| Direct Chiral HPLC | Separation of enantiomers on a Chiral Stationary Phase (CSP) | No derivatization required; requires specialized chiral columns. |
| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | High sensitivity, especially with fluorescent derivatizing agents; adds an extra step to the analysis. |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral capillary column. | High resolution; requires derivatization to increase volatility. |
| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral selector in the gas phase. | Rapid analysis; can provide structural information. |
Applications As Chiral Building Blocks and Pharmaceutical Intermediates
Role as a Key Chiral Building Block in Organic Synthesis
N-(Methoxycarbonyl)-D-tert-leucine serves as a fundamental chiral building block in organic synthesis. nih.govgoogle.com Its rigid and sterically demanding tert-butyl group provides a high degree of stereochemical control during chemical reactions, making it an invaluable tool for asymmetric synthesis. The "MOC" protecting group (methoxycarbonyl) on the amine is stable under various reaction conditions but can be selectively removed when needed, adding to its synthetic utility. google.com
This compound is particularly important as a key intermediate in the synthesis of various pharmaceuticals. google.com Its incorporation into a molecular structure can significantly influence the resulting compound's conformation and, consequently, its biological activity. The D-configuration of the amino acid is often crucial for specific molecular recognition and interaction with biological targets.
Integration into Peptidomimetics and Advanced Bioactive Molecule Synthesis
The unique structural properties of this compound make it an ideal candidate for integration into peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The bulky tert-butyl group of D-tert-leucine can enforce specific conformations in peptide-like structures, which is critical for their interaction with biological receptors.
The synthesis of advanced bioactive molecules often leverages the stereochemical purity and conformational rigidity offered by this amino acid derivative. nih.gov By replacing natural amino acids with this compound, chemists can design novel peptidomimetics with tailored biological activities. These molecules can serve as probes to study biological processes or as potential therapeutic agents.
Utilization in Retroviral Protease Inhibitor Scaffolds
One of the most significant applications of this compound is in the development of retroviral protease inhibitors, particularly those targeting the Human Immunodeficiency Virus (HIV). google.com HIV protease is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.
The scaffold of many potent HIV protease inhibitors incorporates D-amino acids to enhance binding affinity and specificity to the enzyme's active site. nih.gov this compound is a precursor to the tert-leucine moiety found in several successful HIV protease inhibitors. google.comscbt.com For instance, it is a crucial component in the synthesis of atazanavir, a widely used antiretroviral drug. scbt.com The D-configuration is essential for fitting into the hydrophobic pockets of the protease enzyme.
Structure-Activity Relationship Studies in Inhibitor Design
Structure-activity relationship (SAR) studies are fundamental to the rational design of potent enzyme inhibitors. rsc.orgnih.gov In the context of HIV protease inhibitors, SAR studies have revealed the critical role of the hydrophobic side chain of amino acids in the P1 position of the inhibitor. The bulky and hydrophobic tert-butyl group of D-tert-leucine has been shown to be highly effective in occupying the hydrophobic S1 pocket of the HIV protease.
Systematic modifications of the inhibitor structure, including the variation of the amino acid at the P1 position, have demonstrated that the tert-leucine residue often leads to optimal inhibitory activity. These studies guide medicinal chemists in designing new inhibitors with improved potency and resistance profiles.
Elucidation of Hydrophobic and Hydrogen Bonding Interactions in Binding Sites
The effectiveness of an enzyme inhibitor is determined by the intricate network of interactions it forms within the enzyme's binding site. For inhibitors containing the D-tert-leucine moiety, both hydrophobic interactions and hydrogen bonds play a crucial role. nih.govthescipub.com The large, nonpolar tert-butyl group engages in extensive hydrophobic interactions with the nonpolar amino acid residues lining the S1 pocket of the HIV protease. nih.govmuni.cz These hydrophobic interactions are a major driving force for the binding of the inhibitor. muni.cz
Contribution to Ligand Design and Asymmetric Catalysis
Chiral Auxiliary Functions in Organocatalysis
The strategic use of chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis. nih.govwikipedia.org Amino acid derivatives, prized for their ready availability from the chiral pool, are frequently employed in this capacity. thieme-connect.comspringerprofessional.de While specific studies focusing exclusively on N-(Methoxycarbonyl)-D-tert-leucine as a chiral auxiliary in organocatalysis are not extensively documented, the principles of its function can be inferred from the well-established use of related chiral amino acids, such as proline and its derivatives. nii.ac.jpnih.govnih.govorganic-chemistry.org
The bulky tert-butyl group of the D-tert-leucine moiety is instrumental in creating a sterically hindered environment. In organocatalysis, this steric bulk can effectively shield one face of a reactive intermediate, compelling an incoming reagent to approach from the less hindered side, thus inducing a high degree of stereoselectivity. For instance, in reactions proceeding through enamine or iminium ion intermediates, a catalyst derived from or incorporating this compound would be expected to create a highly biased chiral space around the reactive center. This is analogous to the function of proline and its derivatives, where the stereochemistry of the resulting product is dictated by the catalyst's ability to form a rigid, chair-like transition state that minimizes steric interactions. nii.ac.jp The predictable and powerful stereodirecting effect of the tert-leucine group makes its N-protected derivatives, including this compound, promising candidates for the development of novel and highly selective organocatalytic systems. nih.gov
Design and Synthesis of Chiral N,P Ligands
The development of chiral ligands is central to the advancement of transition metal-catalyzed asymmetric reactions. nih.govnih.govtcichemicals.com Hybrid ligands, particularly those containing both nitrogen and phosphorus donor atoms (N,P ligands), have garnered significant attention due to their unique electronic and steric properties, which can be fine-tuned to achieve optimal catalytic performance. nih.gov this compound serves as a valuable precursor for the synthesis of such chiral N,P ligands. Typically, the carboxylic acid functionality can be reduced to the corresponding alcohol (D-tert-leucinol), which then serves as a versatile intermediate for the introduction of a phosphine (B1218219) moiety.
Influence of the tert-Leucine Moiety on Ligand Stereoselectivity
The stereochemical outcome of a catalytic reaction is profoundly influenced by the structure of the chiral ligand. The tert-leucine moiety within a ligand framework exerts a powerful stereodirecting effect primarily due to its large and rigid tert-butyl group. This steric bulk restricts the conformational flexibility of the metal-ligand complex, creating a well-defined and highly asymmetric catalytic pocket.
This principle was effectively demonstrated in a palladium-catalyzed atroposelective C–H vinylation reaction. The use of L-tert-leucine as a transient directing group led to the formation of one atropisomer with high enantioselectivity. Remarkably, by simply switching to D-tert-leucine, the opposite atropisomer was produced with an equally high enantiomeric ratio, underscoring the decisive role of the tert-leucine stereocenter in controlling the facial selectivity of the reaction.
The steric hindrance provided by the tert-butyl group can also influence the regioselectivity of a reaction by dictating the trajectory of the incoming substrate and nucleophile. In essence, the tert-leucine fragment acts as a "chiral wall," effectively blocking certain approach pathways and favoring others, thereby leading to high levels of stereochemical control.
Applications in Asymmetric Hydrogenation Reactions
For instance, the development of conformationally rigid and electron-rich P-chiral phosphine ligands has been shown to lead to excellent enantioselectivity and high catalytic activity in rhodium-catalyzed asymmetric hydrogenations. nih.gov Ligands incorporating bulky alkyl groups, such as the tert-butyl group found in this compound, are particularly effective. The steric bulk helps to create a rigid and well-defined chiral environment around the metal center, which is crucial for effective stereodiscrimination. It is therefore highly probable that chiral N,P ligands derived from this compound would exhibit high performance in the asymmetric hydrogenation of various prochiral olefins. researchgate.net
Utility in Palladium-Catalyzed Asymmetric Allylic Substitution
Palladium-catalyzed asymmetric allylic substitution (AAS) is a versatile method for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govresearchgate.netrsc.orgmdpi.com The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium center. The unique electronic and steric properties of N,P ligands make them particularly well-suited for this transformation. nih.gov
The design of new P,N(sp3) bidentate ligands containing two chiral centers has been shown to be effective in palladium-catalyzed AAS reactions, achieving high yields and enantioselectivities with a variety of nucleophiles. ncert.nic.in The steric and electronic non-symmetry of P,N ligands can lead to more effective enantiocontrol compared to C2-symmetric ligands by electronically differentiating the two ends of the allyl intermediate. nih.gov
Given the pronounced stereodirecting effect of the tert-leucine group, it is anticipated that N,P ligands derived from this compound would be highly effective in palladium-catalyzed AAS reactions. The bulky tert-butyl group would create a chiral pocket that influences both the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. While specific data tables for this application are not available, the general principles of ligand design in AAS strongly support the potential utility of these ligands. nih.gov
Development of Chiral Catalysts from Amino Acid Derivatives
The direct use of amino acid derivatives as chiral catalysts or as precursors for more complex catalytic systems is a burgeoning area of research. indexacademicdocs.orgresearchgate.nettubitak.gov.truwindsor.ca The ready availability of this compound in enantiomerically pure form makes it an attractive starting material for the synthesis of novel chiral catalysts.
For example, tridentate Schiff base ligands prepared from L-tert-leucine have been successfully employed as catalysts in the asymmetric Henry reaction in the presence of copper(II) ions, affording the desired β-nitroalcohols with moderate to good yields and enantiomeric excesses. indexacademicdocs.orgtubitak.gov.tr This demonstrates that even relatively simple modifications of the amino acid structure can lead to effective chiral catalysts.
Furthermore, the combination of a proline scaffold with a tert-leucine moiety has been explored to create privileged chiral structures for organocatalysis. researchgate.net These aryl-pyrrolidino-tert-leucine motifs have proven to be broadly useful in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, with enantioselectivity being dictated by selective stabilizing noncovalent interactions. This highlights the potential for this compound to serve as a key component in the design of next-generation, highly effective chiral catalysts.
Chemical Modification and Advanced Derivatization Studies
Comparative Analysis of N-Protecting Groups (e.g., Methoxycarbonyl vs. Boc, Fmoc)
In peptide synthesis and other applications involving amino acids, the choice of the N-protecting group is critical as it influences solubility, reactivity, and the conditions required for its removal. The methoxycarbonyl (Moc) group, while simple, is compared with the more commonly used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
The Boc and benzyloxycarbonyl (Z) groups are noted as highly reactive N-alpha protecting groups suitable for peptide synthesis, often resulting in good yields. nih.gov The Fmoc group, conversely, is known for its base lability, typically being removed by amines like piperidine (B6355638), which allows for an orthogonal protection strategy in relation to acid-labile groups such as Boc or tert-butyl ethers used for side-chain protection. thieme-connect.decblpatras.gr This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).
The Methoxycarbonyl group, like the related Z group, is generally stable under the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. Its cleavage often requires more stringent conditions, such as saponification, which can limit its utility in complex, multi-step syntheses where sensitive functional groups are present. However, its small size and electronic properties can be advantageous in specific contexts. For instance, in enzymatic peptide synthesis, the hydrophobicity and structure of the protecting group can significantly influence reaction kinetics. nih.gov
Below is a comparative analysis of these key protecting groups.
Table 1: Comparison of Common N-Protecting Groups for Amino Acids
| Feature | Methoxycarbonyl (Moc) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
|---|---|---|---|
| Structure | CH₃-O-CO- | (CH₃)₃C-O-CO- | C₁₄H₉-CH₂-O-CO- |
| Removal Conditions | Strong basic (saponification) or reductive conditions | Moderate to strong acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF) thieme-connect.de |
| Stability | Stable to mild acid and mild base | Stable to base and nucleophiles | Stable to acid; labile to primary and secondary amines thieme-connect.de |
| Key Advantage | Small size, specific electronic effects | Widely used in solution and solid-phase synthesis; orthogonal to Fmoc | Orthogonal to Boc and many side-chain protecting groups; UV-active for monitoring |
| Common Application | Used when stability to both standard acidic and basic deprotection is needed | Standard protection for N-terminus and side chains (e.g., Lys, Trp) | Standard N-terminal protection in Fmoc/tBu solid-phase peptide synthesis cblpatras.gr |
The nature of the N-protecting group directly influences the reactivity and stereochemical integrity of the α-carbon. The electron-withdrawing character of the carbamate (B1207046) functionality in Moc, Boc, and Fmoc groups decreases the nucleophilicity of the nitrogen atom. More importantly, it increases the acidity of the α-proton, making it susceptible to epimerization (racemization) under basic conditions.
The risk of racemization is a significant concern during peptide coupling steps, especially when activating the carboxyl group. The bulky tert-butyl group of D-tert-leucine provides considerable steric hindrance around the α-carbon, which inherently helps to suppress racemization compared to less hindered amino acids. However, the choice of N-protecting group remains a factor. While no direct studies on N-(Methoxycarbonyl)-D-tert-leucine were found, the principles of stereochemical stability are well-established. The formation of oxazolone (B7731731) intermediates, a common pathway for racemization, is influenced by the N-protecting group. Groups that can stabilize the chiral center or hinder the formation of such intermediates are preferred.
Side-Chain Functionalization and Chemical Diversification Strategies
The side chain of tert-leucine is a tert-butyl group, which is aliphatic and generally considered chemically inert, posing a significant challenge for direct functionalization. Diversification of this compound almost exclusively relies on reactions involving the N-H bond (after deprotection) or the carboxylic acid group.
However, advanced strategies for C-H activation could theoretically be applied to introduce functionality onto the tert-butyl group, though this is not a common practice for amino acid derivatives and would likely require harsh radical-based or organometallic catalysis. A more practical approach to obtain side-chain functionalized tert-leucine analogues involves starting the synthesis from a different, already functionalized precursor.
In the context of polypeptides, post-polymerization modification is a viable strategy for introducing diverse functionalities. For example, polypeptides containing alkene side chains can be oxidized to epoxides, which then serve as versatile handles for conjugation with various nucleophiles like thiols. escholarship.org While this applies to polymers, the principle of using a reactive handle for diversification is a key concept in chemical biology and materials science. escholarship.org
Derivatization for Spectroscopic and Advanced Analytical Techniques
This compound and its parent amino acid are often derivatized to enhance their detection and analysis by various spectroscopic and chromatographic methods. Derivatization can improve volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC).
Several reagents are used for the derivatization of amino acids for analytical purposes:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , also known as Marfey's reagent, is used for chiral analysis, allowing the separation of D- and L-amino acid enantiomers. researchgate.net
o-Phthalaldehyde (B127526) (OPA) , combined with a chiral thiol like isobutyryl-L-cysteine (IBLC), forms diastereomeric isoindole derivatives that can be separated by reversed-phase HPLC. researchgate.net
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) is another chiral derivatizing agent that can be used to resolve stereoisomers. researchgate.net
Methyl chloroformate (MCF) is used to create N,O-methoxycarbonyl methyl esters, which are suitable for enantioselective multidimensional gas chromatography-mass spectrometry (GC-MS). researchgate.net
Table 2: Reagents for Analytical Derivatization of Amino Acids
| Derivatizing Agent | Technique | Purpose |
|---|---|---|
| FDAA (Marfey's Reagent) | RP-HPLC-UV, LC-MS | Chiral separation (Enantiomers) researchgate.net |
| OPA/IBLC | RP-HPLC-Fluorescence | Chiral separation (Enantiomers) researchgate.net |
| S-NIFE | RP-HPLC-UV, LC-MS | Chiral separation (Stereoisomers) researchgate.net |
| Methyl Chloroformate (MCF) | GC-MS | Structural and enantioselective analysis researchgate.net |
While specific studies detailing the use of this compound as an NMR probe were not identified, the general principle is well-established. The distinct chemical environment of the methoxycarbonyl group's methyl protons and the tert-butyl group's protons provides clear signals in ¹H NMR spectroscopy. These signals can be sensitive to changes in the local molecular environment, such as binding events or conformational changes in a larger molecule into which the residue is incorporated. The bulky and conformationally restricted nature of the tert-butyl group can be exploited to probe steric interactions within binding pockets of proteins or receptors.
Isotopically labeled analogues of this compound are valuable tools in metabolic studies, mechanistic investigations, and as internal standards for quantitative mass spectrometry. The synthesis of deuterated versions, such as N-(Methoxycarbonyl)-L-tert-leucine-d3, where the three protons on the methoxy (B1213986) group are replaced by deuterium, has been reported. cymitquimica.com
Such labeled compounds are critical for isotope-ratio mass spectrometry to determine δ¹³C and δ²H values, providing insights into biosynthetic pathways or environmental sources of organic compounds. In analytical chemistry, co-eluting a known amount of a stable isotope-labeled standard with the analyte of interest allows for precise quantification by correcting for variations in sample preparation and instrument response. The derivatization of tert-leucine into its N,O-methoxycarbonyl methyl ester using methyl chloroformate is a technique that facilitates its analysis by GC-MS, and using isotopically labeled chloroformate would similarly enable isotope analysis. researchgate.net
Future Research Directions and Innovative Methodologies
Advancements in Sustainable and Cost-Effective Synthesis Routes
The production of enantiomerically pure compounds like N-(Methoxycarbonyl)-D-tert-leucine is often a cost-intensive process. Future research is increasingly focused on developing more sustainable and economical synthesis routes that minimize environmental impact and improve efficiency.
Enzymatic and Chemo-enzymatic Methods: A promising avenue for sustainable synthesis is the use of enzymes, which offer high selectivity under mild conditions. Research has demonstrated the efficacy of enzyme-catalyzed oxidative resolution for producing enantiomerically pure D-tert-leucine from a racemic mixture. nih.govIn one such system, leucine (B10760876) dehydrogenase is used to completely oxidize the L-amino acid, leaving the desired D-enantiomer with an enantiomeric excess of over 99%. nih.govThis process is made highly efficient by coupling it with an irreversible NAD(+) regeneration step using NADH oxidase. nih.gov Further innovation could involve the use of other enzymes like proteases for the kinetic resolution of N-acetylated tert-leucine esters. For instance, the protease from Bacillus licheniformis (Alcalase) has shown broad substrate tolerance and high enantioselectivity in hydrolyzing N-acetyl amino acid esters, which can then be separated and deprotected to yield the desired D-amino acid. researchgate.netFuture work could focus on immobilizing these enzymes for easier recovery and reuse, and on applying whole-cell biocatalysts to streamline the process and reduce the need for purified enzymes. researchgate.netComparison of Synthesis Strategies: The development of cost-effective methods often involves comparing traditional chemical resolution with modern biocatalytic approaches. While chemical resolution using chiral resolving agents is a classic method, it can be less atom-economical. google.comBiocatalytic methods, such as those using engineered E. coli to co-express multiple enzymes for reductive amination, present a greener alternative by using cheaper substrates and reducing hazardous waste. nih.govfrontiersin.org
| Synthesis Strategy | Advantages | Future Research Focus |
| Chemical Resolution | Established methodology; effective for certain substrates. | Development of recyclable resolving agents; minimizing solvent use. |
| Enzymatic Kinetic Resolution | High enantioselectivity (>99% ee); mild reaction conditions; environmentally benign. nih.govresearchgate.net | Enzyme immobilization; whole-cell catalyst development; dynamic kinetic resolution to improve theoretical yield beyond 50%. researchgate.netresearchgate.net |
| Asymmetric Synthesis | Direct formation of the desired enantiomer; potentially higher yields. | Development of novel, highly efficient, and recyclable chiral catalysts. |
This table summarizes potential future research directions for the synthesis of this compound.
The subsequent N-protection of D-tert-leucine to form the final methoxycarbonyl derivative also offers room for green innovation. This includes using more environmentally friendly acylating agents and solvent systems, and developing catalytic methods that avoid stoichiometric reagents. scilit.com
Exploration of Novel Applications in Emerging Catalytic Systems
While this compound is primarily considered a building block, its structural features suggest potential roles within catalytic systems, particularly as a chiral ligand in asymmetric catalysis.
N-acyl amino acids are known to act as effective ligands for transition metals like palladium in C-H activation reactions. acs.orgmdpi.comThese ligands can stabilize the metal center and act as an internal base, influencing both reactivity and selectivity. acs.orgFuture research could explore this compound as a ligand for a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and cyclization. The bulky tert-butyl group could create a unique chiral pocket around the metal center, potentially leading to high levels of asymmetric induction in the products.
For instance, D-tert-leucine has been successfully used as a transient directing group in palladium-catalyzed atroposelective C–H vinylation, where its chirality directly influenced the formation of a specific atropisomer. acs.orgThis highlights the potential of tert-leucine derivatives to control complex stereochemistry. Further investigation could involve synthesizing novel metallopeptides where this compound is incorporated to create a chiral environment for a catalytic metal center, opening doors to new artificial metalloenzymes. nih.gov
Computational and Theoretical Insights into Stereochemical Phenomena
Computational chemistry provides powerful tools to understand and predict the behavior of chiral molecules. For this compound, theoretical studies can offer profound insights into the origins of its stereochemical influence.
Conformational Analysis: The sterically demanding tert-butyl group significantly restricts the conformational freedom of the molecule. Density Functional Theory (DFT) calculations can be employed to model the stable conformations of the molecule and its derivatives. This information is crucial for understanding how it interacts with other molecules, such as enzymes or metal catalysts.
Mechanism and Selectivity Studies: Computational models can elucidate the mechanisms of reactions where this compound is used as a chiral auxiliary or ligand. nih.govBy calculating the transition state energies for the formation of different stereoisomers, researchers can predict the enantioselectivity of a reaction. Such studies can explain why D-tert-leucine derivatives are effective in controlling stereochemistry and can guide the design of more selective catalysts and synthetic routes. nih.govFor example, DFT studies have been used to reveal how the steric interactions of chiral ligands influence the enantioselectivity in catalytic transfer hydrogenations. nih.govApplying these methods to systems involving this compound could accelerate the discovery of its novel applications.
Expanding the Scope of Chiral Building Block Utilization in Diverse Chemical Syntheses
The primary value of this compound lies in its role as a chiral building block for synthesizing complex, high-value molecules. Future research will likely expand its use in several key areas.
Peptide and Peptidomimetic Synthesis: The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation by endogenous enzymes. nih.govlifetein.comlifetein.comThis enhanced stability is highly desirable for developing peptide-based drugs with longer in-vivo half-lives. lifetein.comThis compound, as a protected D-amino acid, is an ideal candidate for solid-phase peptide synthesis. sigmaaldrich.comIts bulky side chain can also induce specific secondary structures, like beta-turns, which can be critical for biological activity and receptor binding affinity. nih.gov Future work could focus on systematically incorporating this building block into bioactive peptides to create analogues with improved pharmacological properties. rsc.orgSynthesis of Bioactive Small Molecules: The L-enantiomer, N-(Methoxycarbonyl)-L-tert-leucine, is a key intermediate in the synthesis of important pharmaceuticals like the HIV protease inhibitor Atazanavir. google.comThis establishes a clear precedent for the value of this scaffold. The D-enantiomer can be used to synthesize the opposite enantiomers of target molecules or novel compounds with distinct biological activities. As a chiral building block, it can be used in the synthesis of various complex natural products and pharmaceutical agents.
| Potential Application Area | Rationale for Using this compound |
| Protease-Resistant Peptides | The D-amino acid configuration prevents recognition and cleavage by most proteases, increasing peptide stability. nih.govlifetein.com |
| Induction of Secondary Structures | The bulky tert-butyl group can act as a conformational constraint, promoting specific folds like β-turns in peptides. nih.gov |
| Asymmetric Synthesis | Can be used as a chiral auxiliary or starting material for the synthesis of enantiomerically pure small molecules. acs.org |
| Drug Discovery | As a component of novel therapeutic agents, providing stereochemical diversity and potentially unique pharmacological profiles. google.com |
This table outlines potential applications for this compound as a chiral building block.
The development of innovative synthetic methodologies, such as more efficient peptide coupling strategies and novel protecting group manipulations, will further broaden the accessibility and utility of this valuable compound in diverse chemical syntheses. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing N-(Methoxycarbonyl)-D-tert-leucine, and how do reaction conditions influence yield and enantiomeric purity?
Methodological Answer: The synthesis typically involves carbamate formation using tert-leucine derivatives. A common approach employs N-methoxycarbonyl protection via reaction with methyl chloroformate in alkaline conditions (e.g., NaHCO₃). Key parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize racemization, while higher temperatures (25–40°C) accelerate reactivity but risk side reactions.
- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating the carbonyl group .
- Solvent choice : Dichloromethane (DCM) or THF is preferred for solubility and inertness.
Q. How can researchers characterize this compound and distinguish it from its L-enantiomer or unprotected analogs?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Analyze the methoxycarbonyl proton signal at δ 3.6–3.8 ppm (singlet) and tert-butyl group signals (δ 1.0–1.2 ppm). Enantiomers show identical NMR but differ in chiral environments.
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve D/L enantiomers (retention time differences ≥2 min).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 218.2 (C₉H₁₇NO₄) .
Validate purity via melting point (reported range: 142–145°C) and optical rotation ([α]ᴅ²⁵ = +24.5° in methanol) .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the methoxycarbonyl group under acidic vs. basic conditions in peptide synthesis?
Methodological Answer: The methoxycarbonyl group is acid-labile but base-stable. Mechanistic studies using DFT calculations reveal:
- Acidic cleavage : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to carbamic acid intermediate and subsequent CO₂ release.
- Base resistance : Deprotonation of the α-carbon stabilizes the carbamate, preventing hydrolysis.
Q. Experimental Validation :
Design peptide coupling strategies accordingly, avoiding prolonged acid exposure .
Q. How do steric effects from the tert-leucine side chain influence conformational dynamics in peptide substrates?
Methodological Answer: Use molecular dynamics (MD) simulations and X-ray crystallography:
- MD Simulations : The bulky tert-butyl group restricts backbone flexibility, favoring β-sheet or 310-helix conformations in model peptides.
- Crystallography : Compare bond angles and torsional strain in tert-leucine vs. leucine-containing peptides.
Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Address discrepancies via controlled experiments:
- Solvent Screening : Test solubility in DMSO, methanol, and DCM under standardized conditions (25°C, 48 hr equilibration).
- HPLC-PDA : Quantify undissolved material via reverse-phase chromatography (C18 column, 210 nm detection).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
